molecular formula C17H17NO2 B12224684 N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B12224684
M. Wt: 267.32 g/mol
InChI Key: KFGKMEPSLNWSIX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a ketone group in the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropanamide: Similar structure but with methoxy groups instead of methyl groups.

    N-(3,4-dimethylphenyl)-3-oxo-3-(4-methoxyphenyl)propanamide: Similar structure with an additional methoxy group on the phenyl ring.

Uniqueness

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s lipophilicity and its ability to interact with biological membranes.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C17H17NO2/c1-12-8-9-15(10-13(12)2)18-17(20)11-16(19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

KFGKMEPSLNWSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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